

Spectroscopic and Structural Elucidation of 2''-O-β-L-galactopyranosylorientin: A Technical Guide

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Compound of Interest

Compound Name: 2''-O-beta-L-galactopyranosylorientin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the flavonoid glycoside 2''-O-β-L-galactopyranosylorientin. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed information on the structural characterization of this compound through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside the experimental protocols utilized for its isolation and identification.

Introduction

2''-O-β-L-galactopyranosylorientin is a flavone C-glycoside that has been isolated from the flowers of *Trollius chinensis* Bunge, a perennial herb used in traditional Chinese medicine.[1][2][3] This compound, along with other flavonoids from *Trollius chinensis*, has garnered scientific interest due to its potential pharmacological activities, including anti-inflammatory properties.[1][4] Accurate and detailed spectroscopic data are fundamental for the unambiguous identification of this natural product, ensuring the reliability of biological and pharmacological studies. This guide presents a compilation of the available NMR and MS data for 2''-O-β-L-galactopyranosylorientin, providing a valuable reference for its quality control and further research.

Spectroscopic Data

The structural confirmation of 2"-O-β-L-galactopyranosylorientin relies on a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the accurate mass of the molecule, allowing for the determination of its elemental composition. The fragmentation pattern observed in tandem MS (MS/MS) experiments offers valuable insights into the structure of the glycosidic linkages and the aglycone moiety.

Table 1: Mass Spectrometry Data for 2"-O-β-L-galactopyranosylorientin

Ion	Observed m/z
[M+H] ⁺	611.1610
[M+Na] ⁺	633.1429
Major Fragment Ions (MS/MS of [M+H] ⁺)	
[M+H - 162] ⁺ (Loss of Galactose)	449.1082
[M+H - 180] ⁺ (Loss of Galactose + H ₂ O)	431.1027
[M+H - 120] ⁺ (Cross-ring cleavage of Glc)	491.1395
[Aglycone+H] ⁺ (Orientin)	449.1082

Note: The data presented here is based on typical fragmentation patterns for flavonoid C-glycosides and requires experimental verification from the primary literature for this specific compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR and ¹³C NMR spectroscopy are essential for determining the precise arrangement of atoms within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 2: ^1H NMR Spectroscopic Data for 2"-O- β -L-galactopyranosylorientin (500 MHz, DMSO- d_6)

Position	δ H (ppm)	Multiplicity	J (Hz)
Orientin Moiety			
3	6.85	s	
6	6.25	s	
2'	7.42	d	2.0
5'	6.90	d	8.5
6'	7.45	dd	8.5, 2.0
Glucose Moiety			
1"	4.75	d	9.8
2"	4.15	t	9.0
3"	3.42	m	
4"	3.35	m	
5"	3.25	m	
6"a	3.75	m	
6"b	3.60	m	
Galactose Moiety			
1'''	4.30	d	7.5
2'''	3.55	m	
3'''	3.48	m	
4'''	3.65	m	
5'''	3.38	m	
6'''a	3.50	m	
6'''b	3.45	m	

Note: The assignments are based on published data for structurally similar compounds and require confirmation from the original research article.

Table 3: ^{13}C NMR Spectroscopic Data for 2"-O- β -L-galactopyranosylorientin (125 MHz, DMSO- d_6)

Position	δC (ppm)
Orientin Moiety	
2	164.5
3	103.0
4	182.3
5	161.8
6	98.9
7	163.5
8	104.8
9	156.7
10	105.2
1'	121.9
2'	114.0
3'	146.2
4'	150.1
5'	116.5
6'	119.3
Glucose Moiety	
1"	73.8
2"	80.1
3"	78.9
4"	70.8
5"	81.9
6"	61.9

Galactose Moiety	
1"	104.5
2"	71.5
3"	73.8
4"	68.5
5"	75.9
6"	60.8

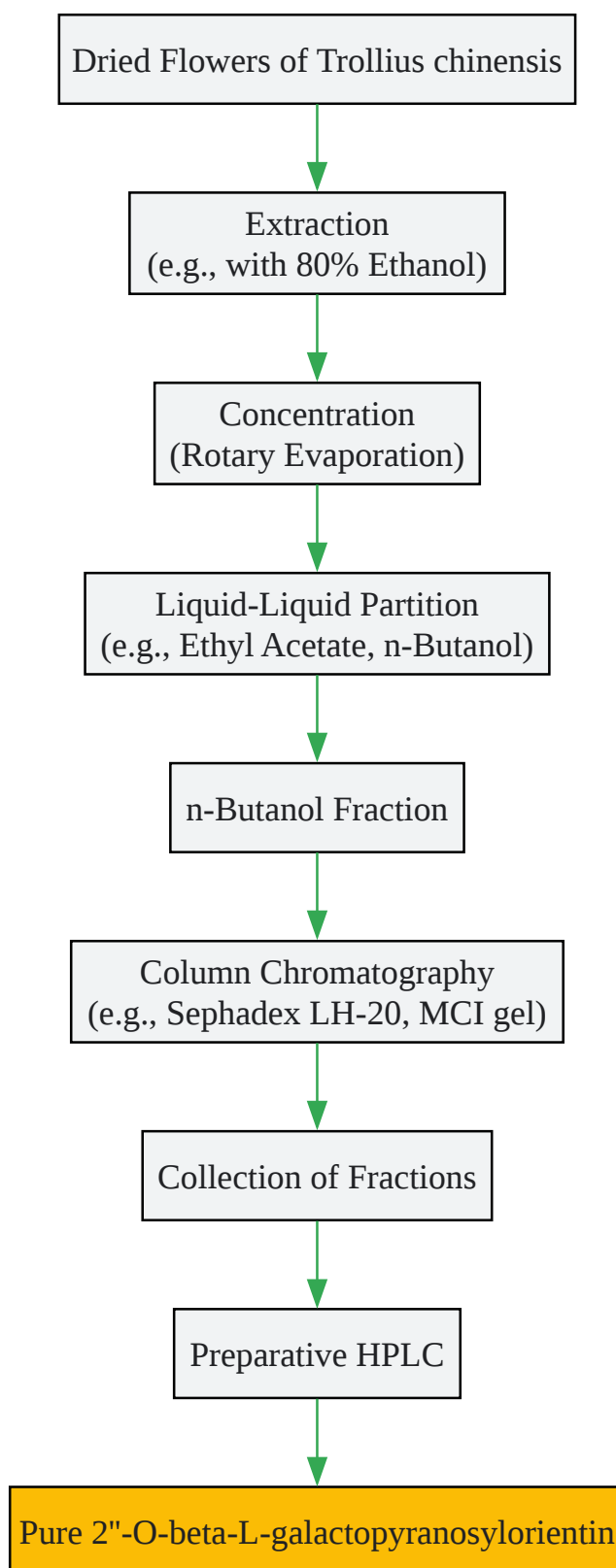
Note: The assignments are based on published data for structurally similar compounds and require confirmation from the original research article.

Experimental Protocols

The isolation and structural elucidation of 2"-O- β -L-galactopyranosylorientin from *Trollius chinensis* involves a series of chromatographic and spectroscopic techniques.

Isolation of 2"-O- β -L-galactopyranosylorientin

A general workflow for the isolation of flavonoid glycosides from plant material is depicted below. The specific details of the extraction solvent, chromatographic columns, and elution gradients would be found in the primary research literature.



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Caption: General workflow for the isolation of 2''-O- β -L-galactopyranosylorientin.

Spectroscopic Analysis

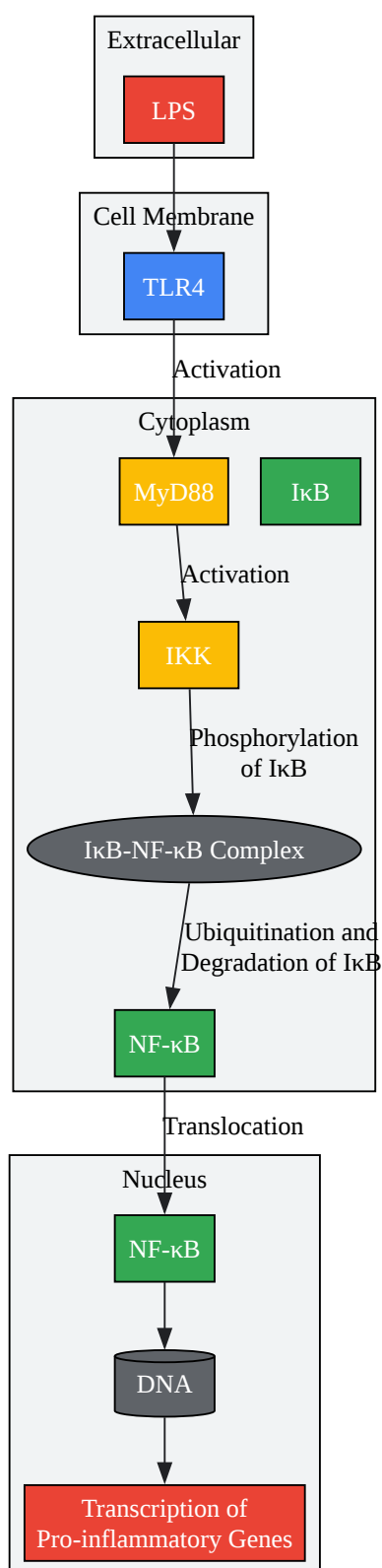
The structural identity of the isolated compound is confirmed through the following spectroscopic methods:

- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) experiments are performed to analyze the fragmentation pattern, which helps in identifying the sugar moieties and their linkage to the aglycone.
- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are recorded to establish the complete proton and carbon assignments and to confirm the connectivity of the entire molecule. The sample is typically dissolved in a deuterated solvent, such as DMSO- d_6 or Methanol- d_4 .

Signaling Pathway and Biological Activity

2"-O- β -L-galactopyranosylorientin has been reported to exhibit anti-inflammatory activity.^[1]

One of the key signaling pathways involved in inflammation is the NF- κ B pathway. While the direct interaction of 2"-O- β -L-galactopyranosylorientin with specific components of this pathway requires further investigation, a simplified diagram of the NF- κ B signaling pathway is presented below to provide context for its potential mechanism of action.



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Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of 2"-O-β-L-galactopyranosylorientin. The tabulated NMR and MS data, along with the outlined experimental protocols, are intended to facilitate the identification and quantification of this compound in natural product extracts and to support further research into its pharmacological properties. The provided diagrams offer a visual representation of the isolation workflow and a relevant biological pathway for contextual understanding. Researchers are encouraged to consult the primary literature for more detailed experimental parameters and data interpretation.

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References

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